molecular formula C27H24N4O3S2 B14532400 Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- CAS No. 62684-52-0

Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-

Cat. No.: B14532400
CAS No.: 62684-52-0
M. Wt: 516.6 g/mol
InChI Key: WFJLWEUPYFUQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound characterized by the presence of phenol and thiazole groups This compound is notable for its unique structure, which includes two thiazole rings substituted with methoxyphenyl groups, linked through an amino-methyl bridge to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylthiazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinone derivatives.

    Reduction: The thiazole rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated phenol and thiazole compounds.

Scientific Research Applications

Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the thiazole rings can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways and chemical reactions, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
  • Bisphenol A
  • Bisphenol F

Uniqueness

Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]- is unique due to its dual thiazole rings and methoxyphenyl substitutions, which confer distinct chemical reactivity and potential applications compared to other phenol derivatives. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62684-52-0

Molecular Formula

C27H24N4O3S2

Molecular Weight

516.6 g/mol

IUPAC Name

2-[bis[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methyl]phenol

InChI

InChI=1S/C27H24N4O3S2/c1-33-19-11-7-17(8-12-19)22-15-35-26(28-22)30-25(21-5-3-4-6-24(21)32)31-27-29-23(16-36-27)18-9-13-20(34-2)14-10-18/h3-16,25,32H,1-2H3,(H,28,30)(H,29,31)

InChI Key

WFJLWEUPYFUQBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=CC=CC=C3O)NC4=NC(=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.